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Compound of Interest

Compound Name: 1,2-Dimethyl-13C2-benzene

Cat. No.: B039081

In modern pharmaceutical research and development, the precise quantification of analytes—
from active pharmaceutical ingredients (APIs) to metabolites—is paramount. Stable isotope-
labeled (SIL) compounds are indispensable tools for achieving the highest levels of accuracy
and precision in bioanalytical and quantitative assays. By incorporating heavy isotopes such as
13C, 5N, or 2H (deuterium), a SIL compound becomes chemically identical to its unlabeled
counterpart but is distinguishable by its mass.

1,2-Dimethyl-13C2-benzene, an isotopologue of o-xylene, serves as an exemplary internal
standard. Its utility stems from the fact that its physicochemical properties (e.g., polarity, boiling
point, chromatographic retention time) are nearly identical to the unlabeled analyte, o-xylene.
However, its mass is shifted by +2 Da due to the two 3C atoms. This mass difference allows for
its clear differentiation in mass spectrometry, making it an ideal tool to correct for analyte loss
during sample preparation and variability in instrument response. Benzene derivatives are
fundamental structures in numerous pharmaceutical compounds, making this labeled standard
relevant for a wide range of applications.[1][2]

Physicochemical Properties and Structure

The defining characteristic of 1,2-Dimethyl-13C2-benzene is the incorporation of two carbon-13
isotopes into the methyl groups attached to the benzene ring. This specific labeling provides a
distinct mass signature without significantly altering the chemical behavior of the molecule.

Chemical Structure and Identification
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The structure consists of a benzene ring substituted with two 13C-labeled methyl groups at
adjacent positions (ortho positions).[3]

IUPAC Name: 1,2-di([*3*C]methyl)benzene[4]

Synonyms: o-Xylene-(dimethyl-13C2), O-XYLENE-ALPHA ,ALPHA'-13C>[4]

CAS Number: 116599-62-3[4]

Molecular Formula: 3C2CsH1o

SMILES:[13CH3]C1=CC=CC=C1[13CH3][4]

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below.

Property Value Source
Molecular Weight 108.15 g/mol PubChem[4]
Exact Mass 108.084959990 Da PubChem[4]
Isotopic Purity Typically 299 atom % 3C

Physical State Liquid

Boiling Point (unlabeled) ~144 °C

Density (unlabeled) ~0.88 g/mL

Synthesis and Quality Control

The synthesis of high-purity 1,2-Dimethyl-13C2-benzene requires precise control over the
reaction conditions to ensure the specific incorporation of the 13C labels and to avoid isotopic
scrambling or the formation of isomeric impurities.

Plausible Synthetic Pathway
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A common and effective method for synthesizing this compound is through a coupling reaction,
such as a Suzuki or Grignard reaction, using a 3C-labeled methyl source. A plausible, high-
level workflow is outlined below.
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Step 1: Preparation of 13C-Methylating Agent

13C-Methane (*3CHa) or
13C-Methyl lodide (13CHsl)

Organometallic Conversion
(e.g., with Mg for Grignard)

Step 2: Coupling Reaction

13C-Methylmagnesium Halide 1,2-Dihalobenzene
(B3CHsMgX) (e.g., 1,2-Dibromobenzene)

Palladium-Catalyzed Cross-Coupling
(e.g., Kumada Coupling)

Crude 1,2-Dimethyl-13C2-benzene

Step 3: Purifice%ion & Analysis

Distillation or
Preparative Chromatography

Final Product:
High-Purity 1,2-Dimethyl-13C2-benzene

QC Analysis:
NMR, MS, GC

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 1,2-Dimethyl-*3C2-benzene.
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Causality of Experimental Choices:

e Choice of Starting Material: 1,2-Dihalobenzene provides a robust scaffold for the
regioselective introduction of the two methyl groups at the ortho positions.

e 13C Source: Using a high-purity 13C-labeled precursor like 13C-methyl iodide is critical for
achieving high isotopic enrichment in the final product.

o Catalyst: A palladium catalyst is highly efficient for cross-coupling reactions, ensuring good
yields and minimizing side reactions under controlled conditions.

Quality Control and Characterization

Ensuring the identity, purity, and isotopic enrichment of the final product is a non-negotiable
step. This is achieved through a combination of analytical techniques.

Step-by-Step QC Protocol:
« |dentity Confirmation and Isotopic Enrichment via Mass Spectrometry (MS):
o Obijective: To confirm the molecular weight and the incorporation of two 3C atoms.
o Method: A sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
o Procedure:
1. Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
2. Inject the solution into the GC-MS system.
3. Acquire the mass spectrum of the peak corresponding to the compound.

o Expected Result: The mass spectrum should show a molecular ion peak (M*) at m/z 108,
confirming the mass of 133C2CsH10. The absence of a significant peak at m/z 106
(unlabeled) and m/z 107 (singly labeled) validates high isotopic enrichment.

 Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Objective: To confirm the precise location of the 13C labels and the overall molecular
structure.

o Method: *H NMR and 13C NMR spectroscopy are used.

o Procedure:
1. Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCI3).
2. Acquire *H and 13C NMR spectra.

o Expected Result:

» In the 13C NMR spectrum, the signal for the methyl carbons will appear as a singlet at
approximately 20 ppm, confirming their chemical environment.[5] Due to the symmetry
of the molecule, four distinct signals are expected: one for the two equivalent methyl
carbons, one for the two equivalent carbons attached to the methyl groups, and two
more for the remaining two pairs of equivalent aromatic carbons.[5]

» |n the *H NMR spectrum, the methyl protons will exhibit coupling to the attached 13C
nucleus (*J_CH), resulting in a characteristic doublet. This provides definitive proof that
the labels are on the methyl groups.

o Chemical Purity Assessment via Gas Chromatography (GC):

o Objective: To quantify the chemical purity by separating the main compound from any
volatile impurities.

o Method: High-resolution capillary GC with a Flame lonization Detector (FID).
o Procedure:
1. Inject a known quantity of the sample into the GC system.
2. Run a temperature program that effectively separates all potential impurities.

3. Integrate the peak areas.
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o Expected Result: The purity is calculated as the area of the main peak divided by the total
area of all peaks. For use as an internal standard, a chemical purity of >99% is typically
required.

Applications in Drug Development and Research

The primary application of 1,2-Dimethyl-*3C2-benzene is as an internal standard for the
quantification of o-xylene or structurally similar aromatic compounds. This is particularly
relevant in toxicology studies, environmental monitoring, and in the quality control of
pharmaceutical preparations where benzene-class solvents may be present as residual
impurities.[6]

Use Case: Quantification of Residual o-Xylene in an API

Context: Regulatory bodies like the FDA limit the presence of residual solvents such as
benzene and xylene in pharmaceutical products due to their toxicity.[6] Accurate quantification
is essential for compliance.

Workflow:
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Caption: Workflow for quantification using an internal standard.

Detailed Experimental Protocol:

e Preparation of Internal Standard (IS) Stock Solution:
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o Accurately weigh approximately 10 mg of 1,2-Dimethyl-13C2-benzene.

o Dissolve in a suitable solvent (e.g., DMSO) to a final volume of 10.0 mL to create a stock
solution of ~1 mg/mL. This step must be performed with high precision.[7]

Preparation of Calibration Standards:

o Prepare a series of calibration standards by spiking known amounts of unlabeled o-xylene
into a blank matrix (e.g., the dissolution solvent).

o Add a fixed, precise volume of the IS stock solution to each calibration standard. This
ensures the IS concentration is constant across all calibrators.

Sample Preparation:
o Accurately weigh a sample of the API (e.g., 100 mg).
o Dissolve the API in the same blank matrix.

o Spike the dissolved sample with the same fixed volume of the IS stock solution used for
the calibrators.

GC-MS Analysis:

[e]

Instrumentation: Use a GC system coupled to a mass spectrometer.

o Column: Select a column suitable for separating volatile aromatic compounds (e.g., a DB-
5ms column).

o Method: Develop a temperature gradient that provides good separation of o-xylene from
other volatile components.

o MS Detection: Operate the mass spectrometer in Selected lon Monitoring (SIM) mode.
Monitor the molecular ion for unlabeled o-xylene (m/z 106) and for the 13C2-labeled
internal standard (m/z 108).

Data Analysis and Quantification:
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o Integrate the peak areas for the analyte (A_analyte) and the internal standard (A_IS) in
each chromatogram.

o Calculate the Area Ratio (A_analyte / A_IS) for each calibration standard.

o Construct a calibration curve by plotting the Area Ratio against the known concentration of
o-xylene in the standards. The curve should be linear with a high correlation coefficient (R?
> 0.99).

o Calculate the Area Ratio for the API sample and use the calibration curve to determine the
concentration of o-xylene in the sample.

Why This Protocol is Self-Validating: The use of a stable isotope-labeled internal standard
corrects for variations in extraction efficiency, injection volume, and instrument response.[8]
Since the IS and analyte behave almost identically during sample workup and chromatography,
any loss of analyte will be mirrored by a proportional loss of the IS. This keeps the ratio of their
signals constant, ensuring a robust and accurate measurement.

Safety and Handling

1,2-Dimethyl-13C2-benzene should be handled with the same precautions as its unlabeled
analogue, o-xylene.

» GHS Hazard Statements:
o H226: Flammable liquid and vapor.
o H312+H332: Harmful in contact with skin or if inhaled.
o H315: Causes skin irritation.[4]
» Precautions:
o Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.
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o Keep away from heat, sparks, and open flames.
o Store in a tightly sealed container in a cool, dry place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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